molecular formula C18H25NO3 B188885 Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate CAS No. 185525-42-2

Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate

Cat. No. B188885
M. Wt: 303.4 g/mol
InChI Key: JQDUYDRMSSWISY-UHFFFAOYSA-N
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Description

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three other carbon atoms . The tert-butyl group is known for its steric bulk and resistance to oxidation and reduction, making it useful in a variety of chemical reactions .


Synthesis Analysis

The synthesis of tert-butyl compounds often involves the reaction of isobutene with a suitable reagent . For example, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .


Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be analyzed using various spectroscopic techniques, including 1H-NMR, FT-IR, and mass spectroscopy . These techniques can provide information about the types of atoms in the compound and their connectivity .


Chemical Reactions Analysis

Tert-butyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that a tert-butyl compound undergoes depend on its other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds depend on their specific structure. These properties can include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Kong et al. (2016) described the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of biologically active compounds like crizotinib (Kong et al., 2016).

  • Inhibitors Synthesis : Huard et al. (2012) reported on the synthesis of acetyl-CoA carboxylase inhibitors using a spiropiperidine lactam structure derived from tert-butyl pyrazolospirolactam, highlighting its potential in pharmaceutical development (Huard et al., 2012).

  • Synthesis of Piperidine Derivatives : Harmsen et al. (2011) synthesized tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, which serves as a new scaffold for substituted piperidines, showcasing the versatility of these compounds (Harmsen et al., 2011).

  • Synthesis for σ Ligands : Tacke et al. (2003) investigated the synthesis and pharmacological properties of spiro[indane-1,4‘-piperidine] derivatives, used as σ ligands, demonstrating the compound's relevance in neuroscience research (Tacke et al., 2003).

  • Intermediate for Antihypertensive Drugs : Clark et al. (1983) prepared spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which were evaluated for their antihypertensive activity, indicating the compound's potential in cardiovascular drug development (Clark et al., 1983).

Safety And Hazards

Tert-butyl compounds can pose various safety hazards, depending on their specific structure and properties. For example, some tert-butyl compounds can be flammable or explosive, particularly in the presence of heat or ignition sources .

Future Directions

Future research on tert-butyl compounds could involve the development of new synthesis methods, the exploration of new reactions, and the investigation of their potential applications in various fields .

properties

IUPAC Name

tert-butyl 1-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-15(20)13-6-4-5-7-14(13)18/h4-7,15,20H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDUYDRMSSWISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595483
Record name tert-Butyl 3-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate

CAS RN

185525-42-2
Record name tert-Butyl 3-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate
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Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate
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Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate
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Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate
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Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate

Citations

For This Compound
1
Citations
P Zheng, C Li, W Wang, B Zhao - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, C18H23NO3, crystallizes with the piperidine ring in a chair conformation. A spiro junction links the indanone ring system and the N-tert-butoxycarbonylpiperidine …
Number of citations: 3 scripts.iucr.org

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